Iodo-gen

Vue d'ensemble

Description

Iodo-gen: It is particularly valued for its ability to limit damage to proteins by oxidation during the radiolabeling process . This compound is commercially available and is often used in the preparation of radiolabeled proteins for various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iodo-gen is synthesized by dissolving it in an organic solvent such as chloroform or dichloromethane. The solution is then coated on the walls of a glass reaction tube and evaporated to dryness using a stream of nitrogen . This method ensures that the this compound is evenly distributed on the tube walls, ready for use in radiolabeling reactions.

Industrial Production Methods: In industrial settings, this compound is produced in bulk by dissolving 5 milligrams of this compound in chloroform or dichloromethane to a concentration of 0.1 milligrams per milliliter. The solution is then added to clean glass or polypropylene tubes and dried under nitrogen gas at room temperature. These tubes can be stored at 4°C for up to one month or at -20°C for up to three months .

Analyse Des Réactions Chimiques

Types of Reactions: Iodo-gen primarily undergoes oxidation reactions. It is used to incorporate radioactive iodine into aromatic amino acids like tyrosine.

Common Reagents and Conditions: The common reagents used in reactions with this compound include sodium iodide and phosphate buffers. The reaction conditions typically involve mixing the protein to be iodinated with sodium iodide in the presence of this compound under gentle agitation .

Major Products: The major products formed from these reactions are radiolabeled proteins, which are used in various scientific and medical applications .

Applications De Recherche Scientifique

Radiolabeling of Proteins

Iodo-Gen is widely utilized for the iodination of proteins, which is crucial for developing radiopharmaceuticals used in diagnostic imaging and therapeutic applications. The iodination process involves the oxidation of tyrosine residues in proteins to introduce iodine atoms without compromising protein integrity.

This compound is also effective for the radioiodination of nucleic acids (RNA and DNA), facilitating their use in various molecular biology applications including gene expression studies and nucleic acid tracking.

Procedure and Benefits

The standard procedure for this compound-mediated iodination allows for high specific radioactivity (up to dpm/micrograms RNA). This method is preferred over others due to milder reaction conditions and the absence of toxic catalysts .

In Vivo Imaging and Therapeutics

In vivo applications of this compound-labeled compounds extend to imaging studies using gamma cameras and therapeutic interventions in oncology.

Case Study: Monoclonal Antibody Labeling

A study demonstrated that using this compound-coated vials for labeling monoclonal antibodies resulted in an overall radiochemical yield between 85% to 89%, with a radiochemical purity exceeding 99.7%. This method preserved the immunoreactivity and integrity of the antibodies better than conventional methods .

Applications in Cancer Research

This compound has been implicated in cancer research where radioactive iodine is used to assess tumor uptake and therapeutic efficacy.

Case Study: Prostate Cancer Model

Research involving transgenic adenocarcinoma models showed that iodine supplementation influenced tumor growth dynamics but did not prevent cancer progression. The uptake mechanisms were analyzed using this compound-labeled compounds, demonstrating its role in understanding iodine's biological effects .

Advantages Over Other Methods

This compound offers several advantages compared to traditional iodination methods:

- Water-insoluble : This property allows for solid-phase iodination, minimizing direct oxidation damage to proteins.

- Cost-effective : The simplicity of the procedure reduces overall costs while maintaining high yields.

- Versatile : Suitable for a wide range of biomolecules including proteins, hormones, antibodies, and nucleic acids .

Mécanisme D'action

Iodo-gen exerts its effects through electrophilic iodination, where it acts as an oxidizing agent to incorporate radioactive iodine into aromatic amino acids like tyrosine. This process involves the formation of an electrophilic iodine species that reacts with the aromatic ring of the amino acid, resulting in the incorporation of iodine . The molecular targets of this compound include proteins and other biomolecules that contain aromatic amino acids .

Comparaison Avec Des Composés Similaires

Chloramine T: Another oxidizing agent used for radiolabeling proteins.

N-halosuccinimides: These compounds are also used for electrophilic iodination but are less commonly used compared to Iodo-gen.

Uniqueness of this compound: this compound is unique in its ability to limit damage to proteins during the radiolabeling process. It is water-insoluble, which allows for solid-phase iodination, and does not require the use of excessive reducing agents, making it a preferred choice for radiolabeling sensitive proteins .

Activité Biologique

Iodo-Gen is a widely used oxidizing agent in the field of radiochemistry, particularly for the iodination of biomolecules. Its primary application lies in the preparation of radioiodinated compounds for diagnostic and therapeutic purposes in nuclear medicine. This article explores the biological activity of this compound, supported by various research findings, data tables, and case studies.

Overview of this compound

This compound (1,3-dichloro-5-iodobenzene) is a reagent that facilitates the incorporation of iodine into organic molecules, particularly peptides and proteins. It acts by oxidizing iodide ions to form iodine, which can then be attached to target biomolecules without significantly altering their biological activity. This property makes this compound particularly valuable in the synthesis of radiopharmaceuticals.

The mechanism by which this compound iodates biomolecules involves several steps:

- Oxidation of Iodide: Iodide ions () are oxidized by this compound to form iodine ().

- Formation of Iodinated Products: The iodine then reacts with specific sites on the biomolecule, typically aromatic residues or tyrosine residues in peptides.

- Preservation of Biological Activity: Importantly, studies have shown that the use of this compound does not compromise the biological activity of the iodinated compounds produced.

Case Studies and Experimental Data

-

Iodination of Bombesin:

A study demonstrated that oxidized and reduced iodinated bombesin could stimulate amylase release from rat pancreatic acini in vitro when prepared using this compound. The reduced form retained biological activity, while the oxidized form did not, indicating that careful control over the iodination process is crucial for maintaining functionality . -

Synthesis of Radioiodinated Gastrin:

Research indicated that using this compound for iodinating gastrin resulted in a biologically active tracer without loss of function. This was confirmed through receptor binding assays that showed effective interaction with gastrin receptors . -

Comparison with Other Methods:

A comparative analysis highlighted that this compound provides higher yields and stability in radioimmunoassay (RIA) applications compared to alternative methods like chloramine-T. The simplicity and reliability of the this compound method make it a preferred choice for many researchers .

Data Tables

Applications in Nuclear Medicine

This compound's role extends beyond basic research into clinical applications:

- Radiopharmaceutical Development: Its ability to produce stable and active radiolabeled compounds is critical for developing new diagnostic agents used in imaging and therapy.

- Targeted Therapy: Radioiodinated compounds are utilized in treating conditions such as thyroid cancer, where targeted delivery can minimize side effects while maximizing therapeutic efficacy.

Propriétés

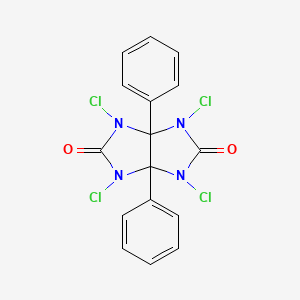

IUPAC Name |

1,3,4,6-tetrachloro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl4N4O2/c17-21-13(25)23(19)16(12-9-5-2-6-10-12)15(21,11-7-3-1-4-8-11)22(18)14(26)24(16)20/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQZXCPWAGYPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C23C(N(C(=O)N2Cl)Cl)(N(C(=O)N3Cl)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068652 | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 1,3,4,6-Tetrachloro-3a,6a-diphenylglycoluril | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10586 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

51592-06-4 | |

| Record name | Iodogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51592-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4,6-Tetrachloro-3 alpha,6 alpha-diphenylglycoluril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051592064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4462 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6-Tetrachloro-3-6-diphenylglycouril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodo-gen) is a mild oxidizing agent that facilitates radioiodination by converting radioactive iodide (I-) into a reactive electrophilic iodine species (I+). This reactive species can then participate in electrophilic aromatic substitution reactions with tyrosine residues present in peptides and proteins, leading to the incorporation of the radioactive iodine. []

ANone: this compound's water insolubility offers a gentler approach to radioiodination compared to harsher, soluble oxidizing agents like Chloramine-T. This characteristic minimizes oxidative damage to sensitive peptides, leading to radiolabeled products with better-preserved immunoreactivity. [, ] ,

ANone: The molecular formula of this compound is C18H10Cl4N4O2, and its molecular weight is 464.1 g/mol.

ANone: While the provided research papers don't offer detailed spectroscopic data, this compound's structure can be characterized by techniques like NMR, IR, and Mass Spectrometry.

ANone: this compound demonstrates versatility in various reaction conditions, functioning effectively across a range of pH levels and temperatures. Its application extends to diverse solvents like acetonitrile, highlighting its adaptability in different reaction environments. [, ] ,

ANone: The research papers primarily focus on this compound's immediate use in radiolabeling procedures. Investigating its long-term stability under various storage conditions would necessitate further experimentation.

ANone: The this compound method typically involves immobilizing the compound on a solid support, like the walls of a reaction vial. A solution containing the peptide or protein to be labeled and radioactive iodide is then added. This compound, present on the surface, oxidizes the iodide to a reactive iodine species. This reactive species then reacts with tyrosine residues on the peptide or protein, leading to radioiodination. [, ] ,

ANone: this compound is widely used in research and clinical settings for radiolabeling peptides and proteins for applications such as: * Radioimmunoassays (RIAs): this compound labeling is pivotal in developing sensitive and specific RIAs for quantifying various analytes, such as hormones and peptides. [, ] , * Receptor Binding Studies: Radioiodinated ligands generated using this compound are essential for characterizing receptor density, affinity, and binding kinetics in various tissues and cells. [, ] , * In Vivo Imaging and Biodistribution Studies: Radioiodinated antibodies and peptides find use in preclinical imaging and biodistribution studies, allowing researchers to track their fate and distribution within living organisms. [, ] , * Radioimmunotherapy: While less common than other applications, this compound labeling can be employed in preclinical studies evaluating the therapeutic potential of radioiodine-conjugated antibodies. []

ANone: The provided research emphasizes this compound's practical applications. Further investigation into computational studies, like molecular docking simulations or density functional theory calculations, could provide deeper insights into its reactivity and interaction with biomolecules.

ANone: Some studies mention storing this compound labeled compounds with 1% human serum albumin (HSA) at 37 °C to maintain their radiochemical purity. [] This strategy potentially prevents aggregation and degradation of the labeled compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.